molecular formula C17H23N3O3 B4243161 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

Cat. No.: B4243161
M. Wt: 317.4 g/mol
InChI Key: VXZSHZLDTXEIQN-UHFFFAOYSA-N
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Description

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Substitution Reactions: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate phenyl derivatives.

    Amidation: The final step involves the formation of the amide bond, which can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the phenyl ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorination agents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Studies have indicated its potential in anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
  • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
  • 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

Uniqueness

Compared to similar compounds, 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s lipophilicity, electronic distribution, and overall reactivity, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-12-18-15(21)10-7-11-16-19-17(20-23-16)13-8-5-6-9-14(13)22-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZSHZLDTXEIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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